molecular formula C15H22N4O5S2 B2980850 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide CAS No. 2097927-05-2

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide

Cat. No. B2980850
M. Wt: 402.48
InChI Key: NWJQJEKQNHUPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide” is a chemical compound. It is not intended for human or veterinary use and is for research use only1.



Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps. Unfortunately, the specific details of the synthesis process are not available in the search results.



Molecular Structure Analysis

The molecular formula of this compound is not explicitly mentioned in the search results. However, similar compounds have molecular formulas like C18H20N4O4S2 and C17H19N3O4S23.



Chemical Reactions Analysis

The chemical reactions involving this compound are not available in the search results. Further research is needed to understand the chemical reactions associated with this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results. Further research is needed to understand the properties of this compound.


Scientific Research Applications

Antimicrobial and Anticancer Potential

Sulfonamides, including morpholine derivatives, have shown promising antimicrobial and anticancer properties. Studies highlight the synthesis of sulfonamide derivatives targeting specific biological activities, with some demonstrating potent inhibitory effects against cancer cell lines and microbial strains. This suggests potential applications in developing new therapeutic agents against resistant strains of bacteria and specific types of cancer (Ghorab et al., 2015; Oliveira et al., 2015).

Enzyme Inhibition for Disease Treatment

Sulfonamide compounds have been extensively studied for their enzyme inhibitory properties, particularly carbonic anhydrase (CA) inhibitors, which are pivotal in treating conditions like glaucoma. Research into novel sulfonamide derivatives has led to the discovery of compounds with potent inhibitory effects on various CA isoenzymes, indicating their potential in developing treatments for diseases where enzyme inhibition is beneficial (Supuran et al., 2013; Mincione et al., 2005).

Anticonvulsant and Neuroprotective Effects

Research into sulfonamide derivatives linked to benzothiazole has identified compounds with significant anticonvulsant activity and potential neuroprotective effects. Such studies suggest that these compounds can modulate neurological pathways, offering prospects for treating epilepsy and other neurodegenerative diseases (Khokra et al., 2019).

Molecular Docking and Computational Studies

Computational studies on sulfonamide derivatives, including molecular docking and theoretical chemistry methods, help elucidate their interaction mechanisms with biological targets. These insights are crucial for designing drugs with optimized properties, such as enhanced solubility, stability, and specific binding affinities, paving the way for targeted therapeutic applications (Remko, 2010).

Safety And Hazards

This compound is not intended for human or veterinary use and is for research use only4. The specific safety and hazard information is not available in the search results.


Future Directions

The future directions of research involving this compound are not available in the search results. Further research is needed to understand the potential applications and implications of this compound.


Please note that this analysis is based on the available search results and further research is needed for a comprehensive understanding of this compound. It is recommended to refer to scientific literature and databases for more detailed information.


properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5S2/c20-25(21,17-9-11-24-12-10-17)16-7-8-18-14-3-1-2-4-15(14)19(13-5-6-13)26(18,22)23/h1-4,13,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQJEKQNHUPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNS(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]morpholine-4-sulfonamide

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